8-Methyl-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
8-Methyl-[1,2,4]triazolo[1,5-a]pyridine (also known as 8-methyl-1,2,4-triazolo-5-pyridin-3-amine) is a heterocyclic compound containing nitrogen and sulfur atoms. It is a member of the triazolo[1,5-a]pyridines, a class of compounds that are of interest for their diverse biological activities. 8-Methyl-[1,2,4]triazolo[1,5-a]pyridine has been studied for its potential use in a variety of fields, including drug design, medicinal chemistry, and materials science.
Scientific Research Applications
Cardiovascular Research
8-Methyl-[1,2,4]triazolo[1,5-a]pyridine and its derivatives have been studied for their potential cardiovascular benefits. Sato et al. (1980) explored 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including pyridine, for their coronary vasodilating and antihypertensive activities. Their research highlighted the potential of these compounds as cardiovascular agents due to their potency in coronary vasodilation and antihypertensive activities (Sato et al., 1980).
Agricultural Applications
Research has also been conducted on the use of triazolopyridine derivatives in agriculture. Moran (2003) synthesized N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which demonstrated excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This highlights the potential of these compounds in the development of effective herbicides (Moran, 2003).
Synthetic Chemistry
The compound has been a subject of interest in synthetic chemistry. Zheng et al. (2014) described a metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides, demonstrating a novel strategy for constructing the 1,2,4-triazolo[1,5-a]pyridine skeleton (Zheng et al., 2014).
Antimicrobial Research
Suresh, Lavanya, and Rao (2016) synthesized a series of thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine derivatives and evaluated them for antibacterial and antifungal activities. The results revealed significant biological activity against various microorganisms, suggesting the potential of these compounds in antimicrobial research (Suresh et al., 2016).
Antioxidant Research
A study by Smolsky et al. (2022) on the antioxidant properties of [1,2,4]triazolo[1,5-a]pyridine derivatives using preclinical diagnostic methods revealed that certain compounds exhibited significant antioxidant activity. This suggests the potential of these compounds in the development of antioxidant agents (Smolsky et al., 2022).
Pharmacological Research
Research in the field of pharmacology has also been explored. Letavic et al. (2017) described the synthesis and preclinical characterization of novel triazolopyridines as potent and selective brain penetrant P2X7 antagonists, leading to the identification of a clinical candidate for development (Letavic et al., 2017).
properties
IUPAC Name |
8-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-3-2-4-10-7(6)8-5-9-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULGSXWARPNOCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295144 | |
Record name | 8-Methyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30295144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-[1,2,4]triazolo[1,5-a]pyridine | |
CAS RN |
4931-18-4 | |
Record name | NSC99877 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99877 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Methyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30295144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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